phosphorothioate analog of dATP properties
phosphorothioate analog of dATP properties
Engineering the Phosphodiester Backbone: A Technical Guide to the Properties and Applications of dATP α S
Executive Summary The substitution of a non-bridging oxygen atom with sulfur at the alpha-phosphate of 2'-deoxyadenosine-5'-triphosphate yields dATP α S (2'-deoxyadenosine-5'-O-(1-thiotriphosphate)). This single atomic modification fundamentally alters the thermodynamic and enzymatic landscape of nucleotide incorporation. As a Senior Application Scientist, I present this whitepaper to elucidate the physicochemical properties, stereochemical mechanisms, and critical laboratory applications of dATP α S—ranging from high-fidelity pyrosequencing to spatial genomics.
dATP α S is a synthetic nucleotide analog characterized by a chiral alpha-phosphorus center, resulting in two distinct diastereomers: Sp and Rp . The introduction of the sulfur atom increases the atomic radius and alters the charge distribution compared to natural dATP, leading to unique biochemical behaviors, including a lower pKa and increased hydrophobicity.
Table 1: Quantitative Physicochemical Properties of dATP α S
| Property | Value | Source |
| IUPAC Name | [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | [1] |
| Molecular Formula | C10H16N5O11P3S | [1] |
| Molecular Weight | 507.25 g/mol | [1] |
| pKa (Predicted) | 1.07 ± 0.10 | [2] |
| XLogP3 | -2.7 | [1] |
| Topological Polar Surface Area | 274 Ų | [1] |
| Stereoisomers | Sp (Polymerase-active) and Rp | [3] |
Mechanistic Biology: Polymerase Kinetics and Stereochemistry
The integration of dATP α S into a nascent DNA strand is governed by the universal two-metal-ion mechanism conserved across nucleic acid polymerases[4].
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Stereoselectivity : DNA polymerases exhibit profound stereoselectivity, exclusively utilizing the Sp isomer of dATP α S. The Rp isomer is sterically excluded from the catalytic pocket because the bulky sulfur atom clashes with highly conserved active-site residues.
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Inversion of Configuration : During catalysis, the 3'-OH of the primer strand executes an in-line nucleophilic attack on the alpha-phosphorus. This reaction proceeds via a pentacoordinate transition state, resulting in the stereochemical inversion of the alpha-phosphate. Consequently, the Sp -dATP α S monomer is incorporated as an Rp -phosphorothioate linkage in the DNA backbone.
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Nuclease Resistance : The resulting Rp -phosphorothioate linkage is highly resistant to 3' → 5' exonuclease (proofreading) activity and many restriction endonucleases. The sulfur atom disrupts the coordination of the divalent cations required for nuclease-mediated hydrolytic cleavage.
Stereochemical inversion of Sp-dATPαS to Rp-DNA during polymerase incorporation.
Advanced Genomic Applications
High-Fidelity Pyrosequencing
In standard pyrosequencing, the incorporation of a nucleotide releases pyrophosphate (PPi), which ATP sulfurylase converts to ATP. Luciferase then uses this ATP to generate a light signal. However, natural dATP is a direct substrate for luciferase, creating a massive false-positive background signal. By substituting natural dATP with the pure Sp -isomer of dATP α S, polymerases can still efficiently incorporate the adenine base, but the resulting dATP α S in the reaction mix is invisible to luciferase. The use of pure Sp -isomer significantly increases the signal-to-noise ratio, doubling read lengths and allowing accurate sequencing through poly(T) regions[3].
Pyrosequencing cascade showing dATPαS preventing false background light signals.
Genome Conformation Capture (GCC) and Hi-C
In spatial genomics, mapping the 3D architecture of chromatin relies on cross-linking and ligating proximal DNA fragments. A critical challenge is distinguishing true ligation junctions from random noise. During the linker insertion step of GCC, E. coli DNA Polymerase I is used to perform nick-translation in the presence of dATP α S. The incorporation of this nuclease-resistant analog permanently marks the target DNA junctions, protecting them from subsequent exonuclease degradation and enriching the library for true binary chromatin contacts[5].
Purinergic Receptor Profiling
Beyond nucleic acid synthesis, radiolabeled [35S] dATP α S serves as a potent, metabolically stable radioligand for studying purinergic receptors. Kinetic analysis of [35S] dATP α S binding to membrane fragments allows researchers to differentiate specific G-protein coupled receptor (e.g., P2Y1) interactions from non-specific membrane binding based on "slow" versus "fast" on-rates and receptor isomerization[6].
Validated Experimental Methodologies
Protocol 1: Phosphorothioate DNA Synthesis & Exonuclease Protection Assay
Causality & Self-Validation: This protocol generates an exonuclease-resistant DNA fragment. A parallel control using natural dATP must be run; the complete degradation of the control fragment validates the active state of Exonuclease III, proving that the survival of the dATP α S fragment is due to the phosphorothioate linkage, not enzyme failure.
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Reaction Assembly : In a sterile microcentrifuge tube, combine 1X Polymerase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl 2 , 1 mM DTT), 200 ng of primed ssDNA template, and 200 μ M each of dCTP, dGTP, and dTTP.
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Analog Addition : Add 200 μ M of pure Sp -dATP α S. (Note: Do not use racemic mixtures, as the Rp isomer competitively inhibits the polymerase).
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Synthesis : Add 5 units of Klenow Fragment (3' → 5' exo-). Incubate at 37°C for 30 minutes.
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Enzyme Inactivation : Heat to 75°C for 10 minutes to terminate synthesis.
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Exonuclease Challenge : Add 10 units of Exonuclease III directly to the reaction. Incubate at 37°C for 15 minutes.
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Analysis : Resolve the products on a 15% denaturing TBE-Urea polyacrylamide gel. The phosphorothioate-protected strand will appear as a distinct, intact band, whereas the natural dATP control will be absent.
Protocol 2: High-Fidelity Pyrosequencing Reaction Setup
Causality & Self-Validation: The sequential addition of nucleotides requires absolute degradation of unincorporated bases by apyrase. If baseline light levels drift upward, apyrase kinetics are failing. dATP α S prevents the massive A-peak artifact, making quantitative allele frequency measurements possible.
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Template Immobilization : Bind biotinylated PCR amplicons to Streptavidin-coated Sepharose beads. Denature with 0.2 M NaOH to isolate the single-stranded template.
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Primer Annealing : Wash the beads and resuspend in Annealing Buffer (20 mM Tris-Acetate pH 7.6, 2 mM Mg-Acetate). Add 0.5 μ M sequencing primer. Heat to 80°C for 2 minutes, then cool slowly to room temperature.
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Enzyme/Substrate Mix : Load the pyrosequencing cartridge with the Enzyme Mixture (DNA Polymerase, ATP Sulfurylase, Luciferase, Apyrase) and Substrate Mixture (Luciferin, Adenosine 5'-phosphosulfate).
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Nucleotide Loading : Load dCTP, dGTP, dTTP, and Sp -dATP α S into their respective dispensing reservoirs.
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Execution : Run the dispensation sequence. Monitor the pyrogram; the incorporation of 'A' will yield a peak height proportional to the number of bases incorporated, without the trailing background luminescence characteristic of natural dATP[3].
References
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[1] Title: 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | C10H16N5O11P3S | CID 196416 - PubChem | Source: nih.gov | URL:
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[4] Title: Fidelity of Nucleotide Incorporation by the RNA-Dependent RNA Polymerase from Poliovirus - PMC | Source: nih.gov | URL:
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[5] Title: (12) United States Patent - Googleapis.com | Source: googleapis.com | URL:
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[6] Title: Kinetic analysis of [35S]dATP alpha S interaction with P2y(1) nucleotide receptor | Source: researchgate.net | URL:
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[3] Title: Long-read pyrosequencing using pure 2'-deoxyadenosine-5'-O'-(1-thiotriphosphate) Sp-isomer - PubMed | Source: nih.gov | URL:
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[2] Title: 2'-deoxyadenosine 5'-O-(1-thiotriphosphate) 64145-28-4 wiki - Guidechem | Source: guidechem.com | URL:
Sources
- 1. 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | C10H16N5O11P3S | CID 196416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Long-read pyrosequencing using pure 2'-deoxyadenosine-5'-O'-(1-thiotriphosphate) Sp-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fidelity of Nucleotide Incorporation by the RNA-Dependent RNA Polymerase from Poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
